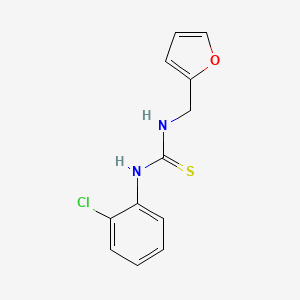
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea, also known as CPFT or Furfurylthiourea, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In the case of its antifungal activity, 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea has been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls. In the case of its anticancer properties, 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea has been shown to inhibit the activity of specific proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea has been shown to have various biochemical and physiological effects, depending on the specific application. In the case of its antifungal activity, 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea has been shown to disrupt fungal cell wall synthesis, leading to cell death. In the case of its anticancer properties, 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea has also been shown to have antibacterial and antiviral activity, as well as potential antioxidant properties.
Advantages and Limitations for Lab Experiments
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and potential applications in various fields. However, 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These factors should be considered when designing experiments involving 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea.
Future Directions
There are several future directions for research involving 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea, including further optimization of its synthesis method, investigation of its mechanism of action, and exploration of its potential applications in various fields. In medicine, 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea could be studied further for its potential anticancer properties and as a potential treatment for bacterial and viral infections. In agriculture, 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea could be studied further for its potential as a natural fungicide. In material science, 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea could be studied further for its potential as a corrosion inhibitor for metals. Overall, 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea has the potential to be a valuable compound for various scientific applications, and further research is needed to fully understand its properties and potential.
Synthesis Methods
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea is synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with furfurylamine, followed by the reaction of the resulting product with thiourea. The final product, 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea, is obtained through recrystallization and purification steps. This synthesis method has been optimized and studied for its yield and purity.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea has been shown to have antifungal activity against various plant pathogens, making it a potential alternative to traditional fungicides. In medicine, 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea has been studied for its potential anticancer properties, as well as its ability to inhibit the growth of bacteria and viruses. In material science, 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea has been studied for its potential use as a corrosion inhibitor for metals.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-10-5-1-2-6-11(10)15-12(17)14-8-9-4-3-7-16-9/h1-7H,8H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQNQQPXAIJIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCC2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[3-[2-(prop-2-enoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2625402.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2625404.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2625411.png)
![Ethyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2625412.png)
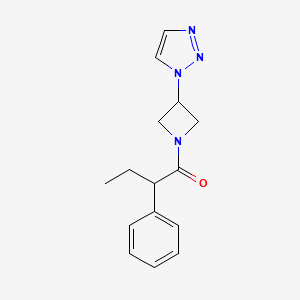
![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)
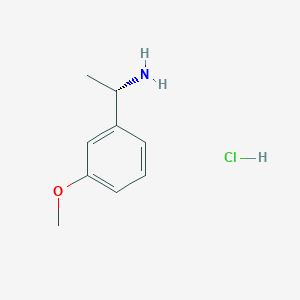
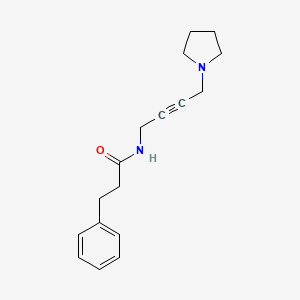
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2625421.png)

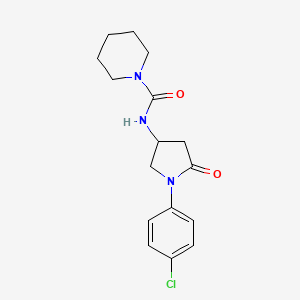
![(E)-4-(Dimethylamino)-N-[(1-methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2625425.png)